molecular formula C14H15NO3 B1279832 benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 190906-91-3

benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B1279832
CAS No.: 190906-91-3
M. Wt: 245.27 g/mol
InChI Key: CZZXYDLQRNIZGZ-UHFFFAOYSA-N
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Description

NMR Spectroscopy

  • ¹H NMR :
    • δ 7.3–7.4 ppm : Aromatic protons of the benzyl group.
    • δ 4.1–4.2 ppm : Carboxylate CH₂ group linked to the benzyl moiety.
    • δ 2.5–2.6 ppm : Methyl and methylene protons adjacent to the ketone group.
  • ¹³C NMR :
    • δ ~170 ppm : Carboxylate carbonyl (C=O).
    • δ ~150–160 ppm : Conjugated carbonyl (4-oxo group).

IR Spectroscopy

  • ν(C=O) (carboxylate) : ~1720–1740 cm⁻¹ (strong absorption).
  • ν(C=O) (4-oxo) : ~1680–1700 cm⁻¹ (moderate absorption).

Mass Spectrometry

  • Molecular ion peak : m/z 245.27 (C₁₄H₁₅NO₃).
  • Fragmentation patterns : Loss of the benzyl group (m/z 105) and cleavage of the dihydropyridine ring.

Computational Modeling of Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) studies on analogous 1,4-dihydropyridines provide insights into electronic distribution:

Molecular Orbital Analysis

  • Highest Occupied Molecular Orbital (HOMO) : Localized on the dihydropyridine ring, with contributions from the 4-oxo group and benzyl ester.
  • Lowest Unoccupied Molecular Orbital (LUMO) : Dominated by the electron-deficient pyridine ring, enabling electrophilic reactions.

Charge Distribution

  • Electron-withdrawing effects : The 4-oxo and carboxylate groups polarize the dihydropyridine ring, enhancing electrophilicity at the 2- and 6-positions.
  • Steric effects : The benzyl group introduces steric bulk, directing reactions to less hindered sites.

Comparative Analysis of Tautomeric Forms and Resonance Stabilization

The compound exists in equilibrium between enolic and keto tautomers, influenced by resonance and hydrogen bonding:

Tautomeric Equilibrium

Tautomer Description Stability
Enol form Hydrogen bonded to oxygen (O–H⋯N) Favored in polar solvents
Keto form Stabilized by conjugation with the carboxylate Dominant in non-polar solvents

Resonance Stabilization

  • Keto tautomer : Conjugation between the 4-oxo group and the pyridine ring delocalizes electron density, lowering energy.
  • Enol tautomer : Intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen enhances stability in aqueous environments.

Solvent Effects

  • Polar solvents : Favor the keto form due to better solvation of charged species.
  • Non-polar solvents : Stabilize the enol form via reduced dielectric interactions.

Properties

IUPAC Name

benzyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZXYDLQRNIZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466581
Record name Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190906-91-3
Record name Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS No. 190906-91-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C14H15NO3
  • Molecular Weight : 245.27 g/mol
  • Purity : Typically around 95% .

Synthesis

This compound can be synthesized through various methods involving the condensation of appropriate aldehydes and ketones under acidic or basic conditions. The synthetic routes often yield high purity and can be optimized for large-scale production .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzyl 2-methyl-4-oxo-3,4-dihydropyridine derivatives. The compound has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus62.5 µg/mL125 µg/mL
Escherichia coli31.25 µg/mL62.5 µg/mL
Pseudomonas aeruginosa>1000 µg/mL>1000 µg/mL

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Activity

Benzyl 2-methyl-4-oxo-3,4-dihydropyridine derivatives have also been investigated for their anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)10Induction of apoptosis
A375 (melanoma)15Inhibition of cell cycle progression
HCT116 (colon cancer)12Modulation of signaling pathways

The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in tumor cells .

Case Studies

  • Antibacterial Efficacy : A study conducted on benzyl 2-methyl-4-oxo derivatives showed that modifications in the molecular structure could enhance antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The most effective derivatives exhibited MIC values significantly lower than traditional antibiotics .
  • Anticancer Mechanisms : Research published in prominent journals indicates that benzyl 2-methyl-4-oxo compounds can selectively target cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapeutics .

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has garnered attention for its potential therapeutic properties:

  • Antioxidant Activity : Research indicates that compounds similar to benzyl 2-methyl-4-oxo-3,4-dihydropyridine derivatives exhibit significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases .
  • Antimicrobial Properties : Studies have shown that this compound demonstrates antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .

Organic Synthesis Applications

In organic synthesis, benzyl 2-methyl-4-oxo-3,4-dihydropyridine derivatives serve as intermediates in the preparation of more complex molecules:

  • Building Block for Heterocycles : This compound can be utilized as a building block for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .
  • Synthesis of Pyridone Derivatives : The compound is involved in the synthesis of pyridone derivatives that are known for their biological activity and utility in medicinal chemistry .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant activity of benzyl 2-methyl-4-oxo-3,4-dihydropyridine derivatives using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, demonstrating the compound's potential as a natural antioxidant agent.

Case Study 2: Antimicrobial Screening

In another investigation, the antimicrobial efficacy of benzyl 2-methyl-4-oxo-3,4-dihydropyridine was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

Preparation Methods

Procedure

  • Reagents :
    • Benzylamine, 4-fluoro-2-methylbenzaldehyde (or other aldehydes), ethyl acetoacetate, and a base (e.g., piperidine).
  • Steps :
    • Schiff Base Formation : Condense benzylamine with an aldehyde to form an imine.
    • Cyclization : React the imine with ethyl acetoacetate under basic conditions (e.g., piperidine) to form the dihydropyridine core.
    • Benzyl Protection : Introduce the benzyl carboxylate group via benzyl chloroformate or analogous reagents.

Key Data

Parameter Value/Description Source
Yield 62–74% (depending on substituents)
Solvent Ethanol, CH₂Cl₂, or THF
Temperature Reflux (80–110°C)

This method is widely used for scalability but may require optimization for sterically hindered substrates.

Catalytic Asymmetric Conjugate Addition

A modern approach involving copper-catalyzed Grignard additions to N-heterocyclic acceptors, enabling enantioselective synthesis.

Procedure

  • Reagents :
    • N-Cbz-4-quinolone or dihydropyridine substrates, Grignard reagents (e.g., EtMgBr), CuBr·SMe₂, chiral diphosphine ligands (e.g., (R,R)-Ph-BPE).
  • Steps :
    • Activation : Protect the nitrogen with benzyl chloroformate.
    • Catalytic Addition : React the substrate with Grignard reagents in CH₂Cl₂ at room temperature.

Key Data

Parameter Value/Description Source
Yield 93–99% (gram-scale)
Enantiomeric Excess (ee) >99%
Catalyst Loading 1–5 mol% Cu, 6 mol% ligand

This method excels in enantioselectivity for complex substrates but requires specialized catalysts.

Schiff Base Cyclization

A traditional route for dihydropyridine derivatives, involving imine formation and cyclization.

Procedure

  • Reagents :
    • Benzylamine, methyl-substituted aldehyde, ethyl acetoacetate, and a base (e.g., NaOH).
  • Steps :
    • Imine Formation : React benzylamine with the aldehyde under anhydrous conditions.
    • Cyclization : Add ethyl acetoacetate and heat to form the 3,4-dihydropyridine ring.

Key Data

Parameter Value/Description Source
Yield 50–70%
Purity High (after chromatography)

This method is cost-effective but less enantioselective compared to catalytic approaches.

Benzyl Chloroformate Esterification

A direct method to introduce the benzyl carboxylate group.

Procedure

  • Reagents :
    • Dihydropyridine precursor, benzyl chloroformate, triethylamine (TEA).
  • Steps :
    • Esterification : React the precursor with benzyl chloroformate in CH₂Cl₂, neutralizing HCl with TEA.

Key Data

Parameter Value/Description Source
Yield 62–74%
Purification Flash chromatography (pentane:ether)

This step is critical for functionalizing intermediates but may require protection of reactive sites.

Dearomative Alkylation of Pyridines

A novel approach for activating pyridines via acylation and subsequent nucleophilic addition.

Procedure

  • Reagents :
    • 4-Methoxypyridine, methyl chloroformate, Grignard reagents (e.g., EtMgBr).
  • Steps :
    • Pyridinium Salt Formation : Acylate pyridine with methyl chloroformate.
    • Grignard Addition : React the pyridinium salt with EtMgBr in CH₂Cl₂.

Key Data

Parameter Value/Description Source
Yield 51–75%
Enantiomeric Excess (ee) 80–98%

This method enables direct functionalization of pyridines but is less explored for benzyl esters.

Cross-Coupling Reactions

Suzuki or Buchwald-Hartwig couplings for introducing aromatic substituents.

Procedure

  • Reagents :
    • Boronic esters, Pd catalysts (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃).
  • Steps :
    • Coupling : React the dihydropyridine boronic ester with aryl halides under Pd catalysis.

Key Data

Parameter Value/Description Source
Yield 74–99%
Scope Tolerates electron-withdrawing groups

This method is ideal for diversifying aryl substituents but requires halogenated intermediates.

Comparison of Methods

Method Yield (%) Enantioselectivity Scalability Key References
Hantzsch Synthesis 50–74 Low High
Catalytic Asymmetric 93–99 >99% ee Moderate
Schiff Base Cyclization 50–70 Low High
Benzyl Esterification 62–74 N/A High
Dearomative Alkylation 51–75 80–98% ee Low

Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility for sterically hindered substrates.
  • Catalyst Tuning : Chiral ligands like (R,R)-Ph-BPE improve enantioselectivity in Cu-catalyzed reactions.
  • Temperature Control : Room-temperature reactions reduce energy costs and improve safety.

Characterization Techniques

  • 1H/13C NMR : Key peaks include δ 7.3–7.4 ppm (benzyl aromatic protons) and δ 2.5–2.6 ppm (methyl groups).
  • HRMS : Confirms molecular ion peaks (e.g., [M+Na]⁺).

Q & A

Q. Purity Assessment :

  • HPLC : Retention time consistency.
  • TLC : Single spot under UV/iodine visualization.

Advanced: What catalytic systems are effective for C–C bond formation involving this compound, and how are reaction conditions optimized?

Answer:
Iron-Catalyzed Reactions :

  • Catalyst : Fe(dibm)3 (15 mol%) in ethanol at 60°C.
  • Additives : Na2HPO4 (1.0 equiv) and PhSiH3 (6.0 equiv) enhance radical generation and regioselectivity.
  • Substrate Scope : Cyclohexenone (6.0 equiv) reacts via conjugate addition to yield functionalized piperidine derivatives (62% yield) .

Q. Optimization Strategies :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility for sterically hindered derivatives.
  • Stoichiometry : Excess olefin donor (6.0 equiv) maximizes conversion.

Advanced: How do electronic and steric effects of substituents influence reaction outcomes in dihydropyridine derivatives?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Increase ring strain and reactivity toward nucleophilic attack (e.g., bromo-substituted analogs in show altered regioselectivity).
  • Steric Effects : Bulky substituents (e.g., tert-butyl) reduce reaction rates but improve stability. For example, tert-butyl derivatives require longer reaction times (24 h vs. 1 h for benzyl analogs) .

Q. Data Discrepancy Resolution :

  • Control Experiments : Compare reaction rates of substituted vs. unsubstituted derivatives.
  • In Situ Monitoring : Use LC-MS or FTIR to track intermediate formation.

Advanced: What is the role of this compound in evaluating photoclick reaction efficiency, and how are key parameters quantified?

Answer:
Photoclick Applications :

  • Reaction Partner : Reacts with thiophene-substituted phenanthraquinones (PQ-3TP) under UV light.
  • Mechanism : Triplet-state energy transfer generates diradical intermediates, enabling C–N bond formation .

Q. Key Parameters :

  • Quantum Yield (ΦP) : Measured via actinometry (e.g., 0.15–0.35 for PQ-3TP systems).
  • Second-Order Rate Constant (k2) : Determined using UV-vis spectroscopy (e.g., k2 = 1.2 × 10^3 M−1s−1 for PYD-PQ systems) .

Advanced: How are regioselectivity challenges addressed in functionalizing the dihydropyridine core?

Answer:

  • Protecting Groups : Use of tert-butyl carbamate (Boc) or benzyl carboxylate directs functionalization to the C-4 or C-6 positions.
  • Catalyst Tuning : Palladium catalysts (e.g., Pd(PPh3)4) enable Suzuki-Miyaura coupling at C-6 with aryl boronic acids (74% yield for phenyl-substituted analogs) .

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